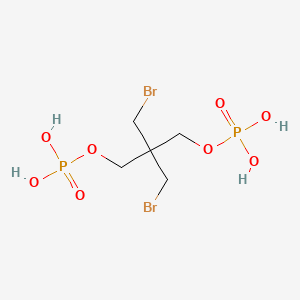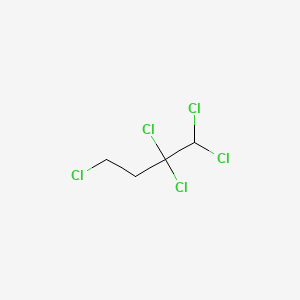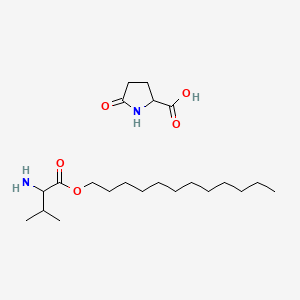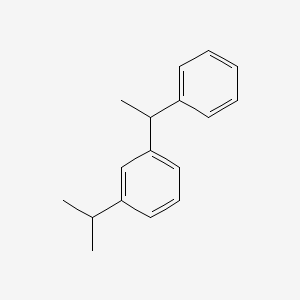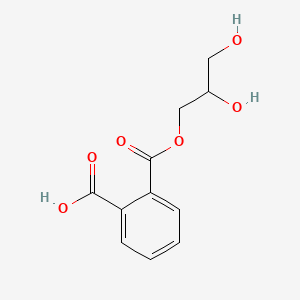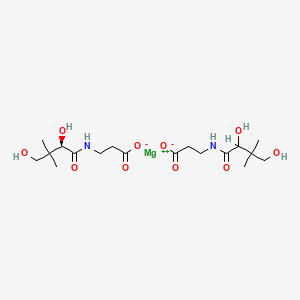
(R)-N-(2,4-Dihydroxy-3,3-dimethylbutyryl)-beta-alanine, magnesium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 265-497-0, also known as bismuth tetroxide, is a chemical compound with the molecular formula BiO2. It is a compound of bismuth in its +4 oxidation state. Bismuth tetroxide is known for its unique properties and applications in various fields, including chemistry, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bismuth tetroxide can be synthesized through various methods. One common method involves the oxidation of bismuth(III) oxide (Bi2O3) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or ozone (O3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of bismuth tetroxide.
Industrial Production Methods
In industrial settings, bismuth tetroxide is produced by the controlled oxidation of bismuth metal or bismuth(III) oxide. The process involves the use of high-temperature furnaces and oxidizing agents to achieve the desired oxidation state. The resulting bismuth tetroxide is then purified and processed for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Bismuth tetroxide undergoes several types of chemical reactions, including:
Oxidation: Bismuth tetroxide can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds, such as bismuth(III) oxide.
Substitution: Bismuth tetroxide can participate in substitution reactions where one or more of its oxygen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), ozone (O3), and other strong oxidizing agents.
Reduction: Reducing agents such as hydrogen gas (H2) or carbon monoxide (CO).
Substitution: Various reagents depending on the desired substitution product.
Major Products Formed
Oxidation: Higher oxidation state bismuth compounds.
Reduction: Bismuth(III) oxide (Bi2O3) and elemental bismuth.
Substitution: Substituted bismuth compounds with different functional groups.
Aplicaciones Científicas De Investigación
Bismuth tetroxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and oxidation reactions.
Biology: Investigated for its potential antimicrobial properties and its use in biological assays.
Medicine: Studied for its potential use in medical imaging and as a component in pharmaceuticals.
Industry: Utilized in the production of ceramics, glass, and other materials due to its unique properties.
Mecanismo De Acción
The mechanism of action of bismuth tetroxide involves its ability to undergo redox reactions, which can lead to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, nucleic acids, and lipids, leading to oxidative stress and potential antimicrobial effects. The exact molecular pathways involved in these interactions are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Bismuth(III) oxide (Bi2O3): A lower oxidation state compound of bismuth with different properties and applications.
Bismuth subnitrate (Bi5O(OH)9(NO3)4): Another bismuth compound with distinct chemical and physical properties.
Bismuth subsalicylate (C7H5BiO4): Commonly used in medicine for its antimicrobial and anti-inflammatory properties.
Uniqueness
Bismuth tetroxide is unique due to its higher oxidation state and its ability to participate in a wide range of chemical reactions
Propiedades
Número CAS |
65135-27-5 |
|---|---|
Fórmula molecular |
C18H32MgN2O10 |
Peso molecular |
460.8 g/mol |
Nombre IUPAC |
magnesium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate |
InChI |
InChI=1S/2C9H17NO5.Mg/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t7-;;/m0../s1 |
Clave InChI |
ONSCBWDZUUNMMK-KLXURFKVSA-L |
SMILES isomérico |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Mg+2] |
SMILES canónico |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



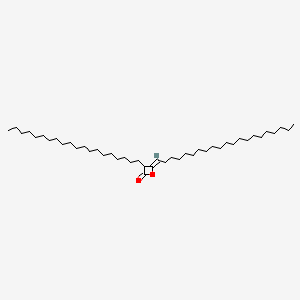
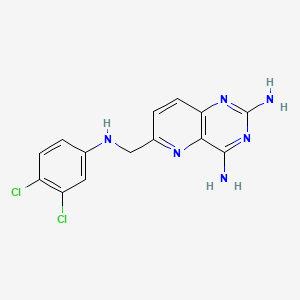

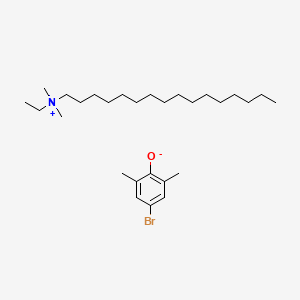
![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)
